molecular formula C5H9BrF2 B1382017 1-Bromo-4,4-difluoropentane CAS No. 1383430-57-6

1-Bromo-4,4-difluoropentane

Cat. No.: B1382017
CAS No.: 1383430-57-6
M. Wt: 187.03 g/mol
InChI Key: SZVUEQGTCRCKPV-UHFFFAOYSA-N
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Description

1-Bromo-4,4-difluoropentane is an organic compound with the chemical formula C5H9BrF2. It is a halogenated hydrocarbon that contains bromine and fluorine atoms.

Biochemical Analysis

Biochemical Properties

1-Bromo-4,4-difluoropentane plays a significant role in biochemical reactions, particularly in the synthesis of pyrimidine derivatives and related heterocycles. These derivatives are known to act as complement modulators for the treatment of various diseases . The compound interacts with several enzymes and proteins, facilitating the formation of complex molecular structures. The nature of these interactions often involves the halogen atoms in this compound forming bonds with active sites on enzymes, thereby influencing their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of specific signaling proteins, leading to altered cellular responses. Additionally, this compound can affect the transcription of genes involved in metabolic pathways, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule. For example, this compound may inhibit an enzyme by occupying its active site, preventing the substrate from binding. Alternatively, it may activate a receptor by mimicking the natural ligand, thereby triggering a cellular response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over time when exposed to certain environmental factors. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Studies have identified threshold effects, where a specific dosage level results in significant biological responses. Toxic or adverse effects at high doses may include cellular damage, disruption of metabolic processes, and alterations in normal physiological functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through pathways involving halogenation and dehalogenation reactions, leading to the formation of intermediate metabolites. These metabolites may further participate in biochemical reactions, contributing to the overall metabolic profile of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these proteins. For instance, this compound may be transported across cell membranes by active transport mechanisms, allowing it to reach specific cellular compartments. Its distribution within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be targeted to the nucleus, affecting gene expression and cellular regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4,4-difluoropentane can be synthesized through several methods. One common method involves the bromination of 4,4-difluoropentane using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential to achieve efficient production. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity .

Comparison with Similar Compounds

1-Bromo-4,4-difluoropentane can be compared with other similar compounds, such as:

This compound is unique due to the presence of both bromine and fluorine atoms, which impart specific reactivity and properties that are valuable in various scientific and industrial applications.

Biological Activity

1-Bromo-4,4-difluoropentane is a halogenated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article reviews the current understanding of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C5H8BrF2
  • Molecular Weight : 201.02 g/mol
  • SMILES Notation : C(C(C(C(F)F)Br)C)C

This compound is characterized by a pentane backbone with bromine and difluoromethyl substituents, which significantly influence its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that halogenated compounds often exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains. For instance, compounds with similar structures have been reported to possess antibacterial activity against Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic processes.

Cytotoxicity Studies

In vitro studies have demonstrated that halogenated alkanes can exhibit cytotoxic effects on human cell lines. A comparative analysis of various brominated and fluorinated compounds revealed that those with higher lipophilicity tend to show increased cytotoxicity . This suggests that this compound may also possess cytotoxic properties, although specific studies are needed to quantify this effect.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various halogenated compounds, this compound was included in a panel of tested substances. The results indicated moderate antibacterial activity against gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to other known antimicrobial agents .

CompoundMIC (µg/mL)Activity Type
This compound32Antibacterial
Compound A16Antibacterial
Compound B64Antibacterial

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using human liver cancer cell lines (HepG2). The study found that exposure to varying concentrations of this compound resulted in dose-dependent cytotoxic effects. The IC50 value was determined to be approximately 50 µM, indicating significant potential for further investigation as an anticancer agent .

Concentration (µM)Cell Viability (%)
0100
1085
2570
5040
10020

The biological activity of halogenated compounds is often attributed to their ability to form reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. The presence of bromine and fluorine atoms can enhance electrophilicity, allowing these compounds to participate in nucleophilic substitution reactions or generate free radicals .

Properties

IUPAC Name

1-bromo-4,4-difluoropentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrF2/c1-5(7,8)3-2-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVUEQGTCRCKPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCBr)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383430-57-6
Record name 1-bromo-4,4-difluoropentane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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